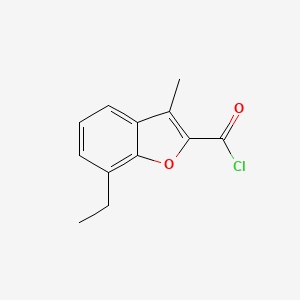![molecular formula C11H22N2O2 B14626878 2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol) CAS No. 55468-01-4](/img/structure/B14626878.png)
2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol) is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of functional groups, including amino and hydroxyl groups, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol) typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of prop-2-en-1-amine with formaldehyde, followed by the addition of ethylene glycol. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps, such as distillation or chromatography, to isolate the desired product.
化学反応の分析
Types of Reactions
2,2’-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
2,2’-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 2,2’-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.
類似化合物との比較
Similar Compounds
- 2,2’-({[Di(prop-2-yn-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)
- 2,2’-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(propan-1-ol)
Uniqueness
2,2’-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol) is unique due to its specific arrangement of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
55468-01-4 |
|---|---|
分子式 |
C11H22N2O2 |
分子量 |
214.30 g/mol |
IUPAC名 |
2-[[bis(prop-2-enyl)amino]methyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C11H22N2O2/c1-3-5-12(6-4-2)11-13(7-9-14)8-10-15/h3-4,14-15H,1-2,5-11H2 |
InChIキー |
DBRUFYAXSWENQK-UHFFFAOYSA-N |
正規SMILES |
C=CCN(CC=C)CN(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14626801.png)


![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole](/img/structure/B14626821.png)
![N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine](/img/structure/B14626827.png)








